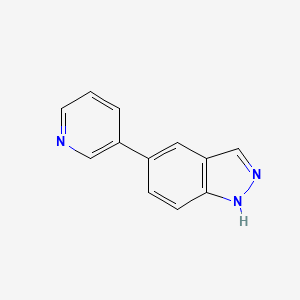

5-Pyridin-3-YL-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-pyridin-3-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-12-11(6-9)8-14-15-12/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXWLUAHKORPFPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696214 | |

| Record name | 5-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-37-7 | |

| Record name | 5-(Pyridin-3-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 885272-37-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 5-(Pyridin-3-yl)-1H-indazole: A Technical Guide for Medicinal Chemists

Abstract: The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, 5-aryl substituted indazoles have shown significant potential as potent kinase inhibitors and receptor modulators.[4][5] This guide provides an in-depth, experience-driven protocol for the synthesis of 5-(Pyridin-3-yl)-1H-indazole, a key building block for drug discovery programs. We will dissect the prevalent Suzuki-Miyaura cross-coupling strategy, offering not just a step-by-step procedure but also the underlying mechanistic rationale to empower researchers to troubleshoot and adapt the synthesis for their specific needs.

Introduction: The Significance of the Indazole Core

The indazole ring system, an isostere of indole, is a cornerstone in the design of biologically active molecules.[4] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions make it a highly sought-after pharmacophore.[1] The introduction of a pyridine ring at the 5-position, creating 5-(Pyridin-3-yl)-1H-indazole, further enhances its drug-like properties. The pyridine nitrogen acts as a hydrogen bond acceptor and can be crucial for target engagement, while also improving solubility and metabolic stability.[6] This specific heteroaryl-heteroaryl linkage is found in molecules targeting a range of diseases, including cancer and inflammatory conditions.[1][2]

The synthesis of such biaryl compounds is most effectively achieved through modern cross-coupling methodologies, with the Suzuki-Miyaura reaction being the preeminent choice due to its robustness, high functional group tolerance, and generally mild conditions.[5][7][8]

Retrosynthetic Strategy & Mechanistic Overview

The most logical and field-proven approach to constructing the 5-(Pyridin-3-yl)-1H-indazole scaffold is via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves the formation of a new carbon-carbon bond between an organoboron species and an organic halide.

Retrosynthetic Disconnection:

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is critical for optimization. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br) of the 5-bromo-1H-indazole, forming a Pd(II) complex. This is often the rate-determining step.[10][11]

-

Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Cs₂CO₃), forms a boronate species. This species then transfers the pyridinyl group to the palladium center, displacing the halide. The base is crucial for facilitating this step.[10][11]

-

Reductive Elimination: The two organic groups (indazolyl and pyridinyl) on the Pd(II) center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]

Detailed Experimental Protocol

This protocol is a robust starting point, synthesized from multiple literature precedents.[4][5][12] It is designed to be self-validating through rigorous purification and characterization.

Materials and Reagents

| Reagent | Formula | M.W. | Typical Amount | Moles (mmol) | Equiv. |

| 5-Bromo-1H-indazole | C₇H₅BrN₂ | 197.04 | 1.0 g | 5.08 | 1.0 |

| Pyridine-3-boronic acid | C₅H₆BNO₂ | 122.92 | 0.75 g | 6.10 | 1.2 |

| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 816.64 | 207 mg | 0.25 | 0.05 |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.1 g | 15.24 | 3.0 |

| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 20 mL | - | - |

| Water (degassed) | H₂O | 18.02 | 5 mL | - | - |

Causality Behind Reagent Choices:

-

Starting Materials: 5-Bromo-1H-indazole is chosen over the chloro- or iodo-analogs as it offers a good balance of reactivity and stability. Pyridine-3-boronic acid is commercially available and generally stable.[13]

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, or Pd(dppf)Cl₂, is an excellent choice for heteroaromatic couplings.[4][12] The bulky, electron-rich dppf ligand stabilizes the palladium center, promotes the reductive elimination step, and prevents catalyst decomposition, often leading to higher yields compared to simpler phosphine ligands.

-

Base: Potassium carbonate (K₂CO₃) is a moderately strong inorganic base sufficient to promote transmetalation without causing unwanted side reactions, such as hydrolysis of the boronic acid. Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings but is more expensive.[12]

-

Solvent: A mixture of 1,4-dioxane and water is standard.[12] Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar and condenser, add 5-bromo-1H-indazole (1.0 g, 5.08 mmol), pyridine-3-boronic acid (0.75 g, 6.10 mmol), Pd(dppf)Cl₂ (207 mg, 0.25 mmol), and potassium carbonate (2.1 g, 15.24 mmol).

-

Solvent Addition: Add 1,4-dioxane (20 mL) and water (5 mL) to the flask.

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. Alternatively, use three cycles of vacuum-backfill with an inert gas. This step is paramount for catalytic activity.

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Using a sealed vessel, such as a microwave vial, in a standard heating block is recommended to prevent solvent loss.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 5-bromo-1H-indazole is consumed (typically 4-18 hours).

-

Work-up (Cooling & Filtration): Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[7] Wash the celite pad with additional ethyl acetate (2 x 20 mL).

-

Extraction: Transfer the combined filtrate to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (1 x 50 mL). The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane or 20-80% ethyl acetate in hexanes, is typically effective.

-

Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 5-(Pyridin-3-yl)-1H-indazole as a solid. Confirm the structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[14] A typical yield for this reaction is in the range of 70-90%.

Validation: Purification and Characterization

A protocol is only as reliable as its validation. The identity and purity of the final compound must be unequivocally confirmed.[14][15]

-

Chromatography: TLC and column chromatography are essential for separating the product from starting materials, homocoupled byproducts, and residual catalyst.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The spectra should show the characteristic aromatic signals for both the indazole and pyridine rings, with the correct integration and coupling patterns. The disappearance of the signal corresponding to the proton at the 5-position of the indazole starting material is a key indicator of success.

-

Mass Spectrometry (MS): HRMS provides the exact mass of the compound, confirming its elemental composition. LC-MS is an invaluable tool for monitoring reaction progress and assessing the purity of the final product.

Conclusion

The Suzuki-Miyaura cross-coupling provides a highly efficient and reliable pathway for the synthesis of 5-(Pyridin-3-yl)-1H-indazole. By understanding the mechanistic underpinnings of the catalytic cycle and the specific roles of each reagent, researchers can confidently execute this protocol and troubleshoot any challenges that may arise. The detailed methodology and validation steps outlined in this guide provide a comprehensive framework for producing this valuable heteroaromatic building block, empowering further advancements in medicinal chemistry and drug development.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

-

Maji, M., et al. (2018). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available from: [Link]

-

Li, Y., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available from: [Link]

-

ResearchGate. (n.d.). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Available from: [Link]

-

Migliorini, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. Available from: [Link]

-

ResearchGate. (n.d.). Suzuki cross-coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. Available from: [Link]

-

Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available from: [Link]

-

Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available from: [Link]

-

Xiang, H., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]

-

El-Faham, M. H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Available from: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 29). Mastering Suzuki-Miyaura Coupling: The Essential Role of 1H-Indazole-5-boronic Acid Pinacol Ester. Available from: [Link]

-

Zhang, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available from: [Link]

-

Kumar, D., et al. (2019). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. ACS Omega. Available from: [Link]

-

University of Bologna. (n.d.). Synthesis, purification and characterization of organic compounds. Available from: [Link]

-

MDPI. (n.d.). Special Issue : Synthesis of Heteroaromatic Compounds. Available from: [Link]

-

Sloop, J. C. (2023). Synthesis of Heteroaromatic Compounds. Molecules. Available from: [Link]

-

Denya, I., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Available from: [Link]

-

Khan, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Available from: [Link]

-

MDPI. (n.d.). Special Issue : Synthesis and Characterization of Heterocyclic Compounds. Available from: [Link]

-

Gryko, D. T., et al. (2019). Heterocyclic Nanographenes and Other Polycyclic Heteroaromatic Compounds: Synthetic Routes, Properties, and Applications. Chemical Reviews. Available from: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. sarchemlabs.com [sarchemlabs.com]

- 7. benchchem.com [benchchem.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Synthesis, purification and characterization of organic compounds — Chemistry "Giacomo Ciamician" [chemistry.unibo.it]

- 15. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Suzuki-Miyaura Coupling Reaction for the Synthesis of 5-(Pyridin-3-yl)-1H-indazole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction for the synthesis of 5-(Pyridin-3-yl)-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The content herein is structured to deliver not just procedural steps, but a deeper understanding of the reaction's mechanistic underpinnings and the rationale behind methodological choices, ensuring scientific integrity and reproducibility.

Strategic Importance and Introduction to the Suzuki-Miyaura Coupling

The indazole core and its derivatives are privileged structures in drug discovery, exhibiting a wide range of biological activities. The synthesis of biaryl and hetero-biaryl compounds is a cornerstone of modern medicinal chemistry, and the palladium-catalyzed Suzuki-Miyaura coupling reaction stands as a paramount methodology for forging carbon-carbon bonds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents contribute to its widespread adoption in both academic and industrial settings.[3]

The target molecule, 5-(Pyridin-3-yl)-1H-indazole, represents a hetero-biaryl system where the strategic connection of a pyridine ring to an indazole moiety can significantly modulate pharmacological properties. This guide will dissect the critical parameters for successfully executing this transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction. The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (typically C-Br or C-I) of the 5-halo-1H-indazole, forming a Pd(II) intermediate.[5] The choice of halide is critical, with reactivity generally following the order I > Br > Cl.[1] For many applications, 5-bromo-1H-indazole offers a good balance of reactivity and stability.

-

Transmetalation: This step involves the transfer of the organic group (the pyridyl moiety) from the organoboron reagent (3-pyridylboronic acid) to the palladium(II) center.[5][6] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The exact mechanism of transmetalation is complex and can be influenced by the nature of the base and solvent.[6][9]

-

Reductive Elimination: The final step involves the formation of the new carbon-carbon bond between the indazole and pyridine rings, yielding the desired 5-(Pyridin-3-yl)-1H-indazole product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Core Components and Their Rationale

The success of the Suzuki coupling for synthesizing 5-(Pyridin-3-yl)-1H-indazole hinges on the judicious selection of several key components:

a. Substrates:

-

5-Bromo-1H-indazole: This is a common starting material, offering a good compromise between reactivity and stability. The bromine atom provides a reliable site for oxidative addition.

-

3-Pyridylboronic Acid: The choice of the boronic acid is dictated by the desired point of attachment on the pyridine ring. It's important to use high-quality boronic acid to avoid issues with protodeboronation, a common side reaction.[10]

b. Palladium Catalyst and Ligands:

The combination of a palladium source and a ligand is crucial for catalytic activity.

-

Palladium Source: Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[5][11] For couplings involving heteroaryl halides, more advanced catalyst systems are often preferred.

-

Ligands: The ligand stabilizes the palladium center and modulates its reactivity. For challenging couplings like the one described, bulky and electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often highly effective.[11][12] [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] is another versatile catalyst for such transformations.[13]

| Catalyst/Ligand Class | Advantages | Considerations |

| Palladium-Phosphine | Traditional, well-understood, tunable electronic and steric properties.[11] | Can be sensitive to air and moisture. |

| Palladium-NHC | High stability, leading to high turnover numbers.[11] | May require specific activation conditions. |

| Palladacycles | Often air- and moisture-stable, highly active at low loadings.[5][11] | Can be more expensive. |

c. Base:

The base plays a critical role in the transmetalation step by activating the boronic acid.[7][8] The choice of base can significantly impact the reaction rate and yield.

-

Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are most commonly used.[1][14] Cs₂CO₃ is often effective in challenging couplings due to its high solubility in organic solvents.[14]

-

Organic Bases: Amines such as triethylamine (TEA) can also be used, though they are generally less effective than inorganic bases in many Suzuki couplings.[14]

d. Solvent:

The solvent system must be capable of dissolving the reactants and facilitating the catalytic cycle.

-

Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used, often in combination with water.[1]

-

Biphasic Systems: A mixture of an organic solvent and water is common, as it can aid in the dissolution of the inorganic base and facilitate the reaction.[6]

Experimental Protocol: A Validated Approach

This protocol is a representative procedure for the synthesis of 5-(Pyridin-3-yl)-1H-indazole. Optimization may be required based on specific laboratory conditions and reagent purity.

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow.

Materials:

| Reagent | CAS Number | Molecular Weight | Quantity | Equivalents |

| 5-Bromo-1H-indazole | 53857-57-1 | 197.03 g/mol | 1.0 mmol | 1.0 |

| 3-Pyridylboronic Acid | 1692-25-7 | 122.93 g/mol | 1.2 mmol | 1.2 |

| Pd(dppf)Cl₂ | 72287-26-4 | 731.73 g/mol | 0.03 mmol | 0.03 |

| K₂CO₃ | 584-08-7 | 138.21 g/mol | 2.0 mmol | 2.0 |

| 1,4-Dioxane | 123-91-1 | 88.11 g/mol | 10 mL | - |

| Water | 7732-18-5 | 18.02 g/mol | 2 mL | - |

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 mmol), 3-pyridylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask via syringe.

-

Catalyst Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 mmol).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 5-(pyridin-3-yl)-1H-indazole.[15]

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting and Optimization

Even with a robust protocol, challenges can arise. Below are common issues and strategies for optimization.

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficiently degassed solvents- Poor quality boronic acid | - Use a fresh bottle of catalyst or a different catalyst system (e.g., a palladacycle).- Ensure thorough degassing of all solvents.- Use freshly purchased or recrystallized boronic acid. |

| Protodeboronation of 3-Pyridylboronic Acid | - Presence of excess water or acid- Prolonged reaction time at high temperature | - Use anhydrous solvents and ensure the base is anhydrous.- Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a more stable boronic ester derivative (e.g., a pinacol ester).[16] |

| Homocoupling of Starting Materials | - Presence of oxygen | - Improve the degassing procedure. |

| Difficulty in Purification | - Formation of closely eluting byproducts | - Optimize the reaction conditions to minimize byproduct formation.- Experiment with different solvent systems for column chromatography. |

Optimization Strategies:

-

Catalyst and Ligand Screening: If the initial catalyst system is ineffective, screen other palladium sources and ligands. For heteroaromatic couplings, ligands like SPhos or XPhos can be highly effective.[12]

-

Base and Solvent Evaluation: The choice of base and solvent can have a profound impact on the reaction outcome. A systematic screening of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF/water, toluene/water) can lead to significant improvements in yield.[17]

-

Temperature and Reaction Time: Adjusting the reaction temperature and time can also optimize the yield. Higher temperatures may increase the reaction rate but can also lead to decomposition.

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile tool for the synthesis of 5-(Pyridin-3-yl)-1H-indazole. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and a systematic approach to optimization are key to achieving high yields and purity. This guide provides a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their synthetic endeavors.

References

- A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (URL: )

- Suzuki Coupling: Mechanism & Examples | NROChemistry. (URL: )

- Suzuki Coupling - Organic Chemistry Portal. (URL: )

- Suzuki reaction - Wikipedia. (URL: )

- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: )

- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: )

- Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. (URL: )

- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (URL: )

- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (URL: )

- comparative study of different bases in Suzuki-Miyaura coupling reactions. - Benchchem. (URL: )

- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl

- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling - Benchchem. (URL: )

- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar. (URL: )

- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. (URL: )

- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (URL: )

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (URL: )

- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION!

- Optimizing Suzuki Coupling Reactions - CovaSyn. (URL: )

- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. (URL: )

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. mt.com [mt.com]

- 3. thieme-connect.com [thieme-connect.com]

- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. home.sandiego.edu [home.sandiego.edu]

- 16. benchchem.com [benchchem.com]

- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]

Foreword: The Strategic Importance of Heterocyclic Scaffolds

An In-Depth Technical Guide to the Chemical Properties of 5-(Pyridin-3-yl)-1H-indazole

In the landscape of modern drug discovery and materials science, certain molecular architectures consistently emerge as foundational pillars. The indazole nucleus, a fused benzene and pyrazole ring system, is one such "privileged scaffold."[1][2] Its unique electronic properties, conformational rigidity, and capacity for diverse intermolecular interactions have cemented its role in a plethora of clinically significant agents.[3][4] When this indazole core is strategically coupled with another key heterocycle, the pyridine ring, the resulting molecule, 5-(Pyridin-3-yl)-1H-indazole, presents a compelling platform for chemical exploration.

This guide provides an in-depth analysis of the chemical properties of 5-(Pyridin-3-yl)-1H-indazole. We will move beyond a simple recitation of data, instead focusing on the causality behind its synthesis, the logic of its reactivity, and the rationale for its application. This document is intended for researchers, medicinal chemists, and drug development professionals who require a comprehensive understanding of this versatile building block.

Molecular Architecture and Physicochemical Profile

5-(Pyridin-3-yl)-1H-indazole is a bi-heterocyclic aromatic compound. The fusion of the electron-rich indazole system with the electron-deficient pyridine ring creates a molecule with a distinct electronic and steric profile, making it an attractive intermediate for creating libraries of potential bioactive compounds.[5]

The indazole ring itself exists in two primary tautomeric forms, 1H-indazole and 2H-indazole. The 1H tautomer is generally the more thermodynamically stable and is the predominant form in most chemical and biological contexts due to its benzenoid aromatic character.[2][3]

Table 1: Core Physicochemical and Structural Data

| Property | Value | Source |

| IUPAC Name | 5-(pyridin-3-yl)-1H-indazole | - |

| CAS Number | 885272-37-7 | [5] |

| Molecular Formula | C₁₂H₉N₃ | [5] |

| Molecular Weight | 195.22 g/mol | [5] |

| Topological Polar Surface Area (TPSA) | 44.5 Ų (Computed) | [6] |

| Hydrogen Bond Donors | 1 (Indazole N-H) | [6] |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Pyrazole N) | [6] |

| XLogP3 (Computed) | 2.0 - 3.4 | [6][7] |

| Appearance | White to beige crystalline powder (predicted) | [8] |

| Storage Conditions | Store at 0-8°C | [5] |

Note: Some properties are computed or inferred from structurally similar compounds due to limited direct experimental data for this specific molecule.

Synthesis and Purification: A Palladium-Catalyzed Approach

The construction of the C-C bond between the indazole and pyridine rings is most efficiently achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis that was recognized with the 2010 Nobel Prize in Chemistry.[9] The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is the preferred method due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials.

The logical synthetic disconnection involves reacting a 5-halo-1H-indazole (e.g., 5-bromo-1H-indazole) with pyridine-3-boronic acid. The indazole nitrogen is often protected (e.g., with a Boc or THP group) to prevent side reactions and improve solubility, although reactions can sometimes proceed on the unprotected scaffold.

Caption: General workflow for the Suzuki-Miyaura synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative procedure based on established methodologies for similar couplings and should be adapted and optimized for specific laboratory conditions.[9]

-

Vessel Preparation: To an oven-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and sodium carbonate (2.5 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as the palladium catalyst is sensitive to oxygen.

-

Solvent Addition: Add a degassed solvent mixture, typically a 4:1 ratio of 1,2-dimethoxyethane (DME) to water.

-

Reaction: Heat the mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) to isolate the pure product.

Spectroscopic and Analytical Characterization

Unambiguous characterization of the final compound is essential for confirming its identity and purity. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a complete analytical profile.

Table 2: Predicted Spectroscopic Data for 5-(Pyridin-3-yl)-1H-indazole

| Technique | Expected Observations |

| ¹H NMR (400 MHz, DMSO-d₆) | ~13.0 ppm (br s, 1H): Indazole N-H proton.[10] ~9.0-8.5 ppm (m, 2H): Pyridine protons ortho to the nitrogen (H2, H6).[11] ~8.2-7.5 ppm (m, 5H): Remaining pyridine and indazole aromatic protons. The signals will appear as complex multiplets and doublets. |

| ¹³C NMR (100 MHz, DMSO-d₆) | ~150-140 ppm: Aromatic carbons adjacent to nitrogen atoms in both rings.[12] ~135-110 ppm: Remaining aromatic carbons. |

| IR (KBr Pellet) | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations.[13] |

| HRMS (ESI) | [M+H]⁺: Calculated for C₁₂H₁₀N₃⁺ at m/z 196.0869. The high-resolution mass confirms the elemental composition. |

Note: Chemical shifts (δ) are in ppm. Predicted values are based on published data for structurally analogous compounds.[10][11][12][13]

Chemical Reactivity and Derivatization Potential

The true value of 5-(Pyridin-3-yl)-1H-indazole lies in its potential for further chemical modification. The molecule possesses several reactive sites that can be selectively functionalized to generate diverse libraries of compounds for screening.

Caption: Key reactive sites on the 5-(Pyridin-3-yl)-1H-indazole scaffold.

-

Indazole N1-Position: The N-H proton is acidic and can be deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This nucleophile readily reacts with various electrophiles, allowing for straightforward N-alkylation or N-arylation . This is a common strategy in medicinal chemistry to modulate pharmacokinetic properties.

-

Pyridine Nitrogen: As a Lewis base, the pyridine nitrogen is the most basic site in the molecule. It can be easily protonated to form a pyridinium salt, which significantly increases aqueous solubility. It can also act as a ligand to coordinate with metal ions, a property useful in catalysis or the design of metallodrugs.

-

Indazole C3-Position: The C3 position of the indazole ring is susceptible to deprotonation under strong basic conditions (e.g., using n-BuLi) or can be directly halogenated (e.g., iodination using I₂/KOH).[14] The resulting 3-halo-indazole is a versatile precursor for further cross-coupling reactions, enabling the introduction of new substituents at a key vector for biological interaction.[15]

-

Aromatic Rings: Both the benzene and pyridine portions of the molecule can undergo electrophilic aromatic substitution (e.g., nitration, halogenation), although the reaction conditions must be carefully controlled to manage regioselectivity. The existing substituents will direct incoming electrophiles to specific positions.

Applications in Drug Discovery: A Privileged Intermediate

The indazole scaffold is present in numerous FDA-approved drugs, including Axitinib (anti-cancer) and Granisetron (antiemetic), highlighting its biological relevance.[2][3] Derivatives of 5-(Pyridin-3-yl)-1H-indazole are primarily explored in oncology and inflammatory diseases, often as inhibitors of protein kinases.[1][5][9]

Kinases are enzymes that play a critical role in cell signaling pathways; their aberrant activation is a hallmark of many cancers.[16] The indazole core often serves as a "hinge-binder," forming key hydrogen bonds with the protein backbone in the ATP-binding pocket of the kinase. The pyridine moiety can then be used to achieve selectivity and improve physicochemical properties by extending into other regions of the binding site.

Caption: Logic flow from core scaffold to lead compound in drug discovery.

This compound serves as a key intermediate for synthesizing molecules targeting a range of kinases, including:

-

Akt Kinase: Involved in cell growth and survival.[9]

-

Fibroblast Growth Factor Receptors (FGFRs): Implicated in cell proliferation and angiogenesis.[1]

-

p21-activated kinase 1 (PAK1): Associated with tumor progression and metastasis.[16]

Conclusion

5-(Pyridin-3-yl)-1H-indazole is more than just a chemical entity; it is a strategic platform for innovation. Its robust and scalable synthesis via Suzuki-Miyaura coupling makes it readily accessible. Its well-defined spectroscopic signature allows for straightforward characterization. Most importantly, its multiple sites of reactivity provide a rich chemical canvas for derivatization. For researchers in drug discovery and materials science, a thorough understanding of these chemical properties is the first step toward harnessing the full potential of this versatile and valuable molecule.

References

-

Reddy, T. S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 67415934, 5-(1H-pyrrol-3-yl)-1H-indazole. Available from: [Link]

- Supporting Information for an unspecified article, providing representative NMR and MS data for substituted indazoles.

-

Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available from: [Link]

-

El-Faham, A., et al. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 26(15), 4485. Available from: [Link]

-

Organic Chemistry Portal. Indazole Synthesis. Available from: [Link]

-

Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity. 13(4). Available from: [Link]

-

Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1845-1871. Available from: [Link]

-

ResearchGate. Synthesis of 1H‐indazole derivatives. (Diagram and context). Available from: [Link]

-

Titi, A., et al. (2021). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles. Crystals, 11(11), 1399. Available from: [Link]

-

ResearchGate. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Available from: [Link]

-

Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. Available from: [Link]

-

Niejedli, A., & Miazga-Karska, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2419. Available from: [Link]

-

Royal Society of Chemistry. Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (Supporting Information). Available from: [Link]

-

ResearchGate. (PDF) Spectroscopic Characterization and Quantum Chemical Computations of 5-(4-Pyridyl)-1 H -1,2,4-Triazole-3-Thiol Molecule. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 46860341, 5-[2-(1H-indazol-5-yl)-3-pyridinyl]-1H-indazole. Available from: [Link]

-

Elguero, J., et al. (2018). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 23(11), 2916. Available from: [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (2016). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic and Biomolecular Chemistry, 14(34), 7898-7913. Available from: [Link]

-

Kouakou, A., et al. (2015). Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o810–o811. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16122641. Available from: [Link]

-

Kim, H., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(17), 11893-11903. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 101438, 1H-Indazol-5-ol. Available from: [Link]

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. 5-(1H-pyrrol-3-yl)-1H-indazole | C11H9N3 | CID 67415934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-[2-(1H-indazol-5-yl)-3-pyridinyl]-1H-indazole | C19H13N5 | CID 73670949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indazole | 271-44-3 [chemicalbook.com]

- 9. ias.ac.in [ias.ac.in]

- 10. rsc.org [rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. soc.chim.it [soc.chim.it]

- 15. pnrjournal.com [pnrjournal.com]

- 16. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-Pyridin-3-YL-1H-indazole: From Structural Elucidation to Analytical Characterization

Foreword: The Analytical Imperative for Novel Heterocycles

In the landscape of drug discovery and materials science, N-heterocyclic compounds are foundational scaffolds.[1] Among these, the indazole ring system is a "privileged scaffold," appearing in numerous bioactive molecules, including those with anti-cancer and anti-inflammatory properties.[1][2] The compound 5-Pyridin-3-YL-1H-indazole, which marries the indazole core with a pyridine moiety, represents a molecule of significant interest for its potential applications in pharmaceutical development and agrochemicals.[3] Its unique electronic and structural features demand a rigorous and multi-faceted analytical approach for unambiguous characterization.

This guide provides an in-depth exploration of the spectroscopic analysis of this compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of data to explain the causality behind the analytical choices. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) Spectroscopy—presenting not only the expected data but also the field-proven methodologies required to obtain and interpret it with confidence.

Chapter 1: Molecular Structure and Analytical Workflow

The first step in any analytical endeavor is to understand the target molecule's structure. This compound (Molecular Formula: C₁₂H₉N₃, Molecular Weight: 195.22 g/mol ) consists of a bicyclic indazole system linked at the 5-position to the 3-position of a pyridine ring.[3] This structure dictates the entire analytical strategy, as each functional group and proton environment will yield a unique spectroscopic signature.

Visualizing the Analyte: Chemical Structure

Caption: Chemical structure of this compound.

A Unified Approach: The Spectroscopic Workflow

A robust structural confirmation is never reliant on a single technique. Instead, we employ a synergistic workflow where each method provides a unique piece of the puzzle. NMR elucidates the carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, FT-IR identifies key functional groups, and UV-Vis reveals the electronic properties of the conjugated system.

Caption: Integrated workflow for spectroscopic analysis.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework. For N-heterocycles, NMR is particularly powerful for assigning protons and carbons within the ring systems and determining substitution patterns.[4]

Expertise in Action: Why Solvent Choice is Critical

The choice of solvent is the most critical parameter in NMR experimental design. For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃). The rationale is twofold:

-

Solubility: The polar nature of the indazole and pyridine nitrogens enhances solubility in polar aprotic solvents like DMSO.

-

Proton Exchange: The indazole N-H proton is acidic and can exchange with trace amounts of water. In DMSO-d₆, this exchange is often slow enough to allow for the observation of the N-H resonance as a broad singlet, which is crucial for confirming its presence.[4] In CDCl₃, this peak can be broadened into obscurity or exchange away completely.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound. Dissolve in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. The addition of a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) is recommended for precise chemical shift referencing.

-

Instrument Setup: The analysis should be performed on a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.[5]

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a relaxation delay (D1) of at least 2 seconds to allow for full magnetization recovery, and a spectral width covering the expected range of aromatic protons (~6-9 ppm) and the N-H proton (~10-13 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are necessary. The aromatic region for N-heterocycles typically falls between 110 and 150 ppm.[6][7]

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquiring 2D spectra such as COSY (Correlation Spectroscopy) to identify H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons is highly advised.

Interpreting the Data: Predicted Spectra

Based on the structure, we can predict the key features of the NMR spectra. The aromatic protons on both the indazole and pyridine rings will resonate in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effects of the ring currents. The indazole N-H proton is expected to appear as a broad singlet at a significantly downfield shift (>10 ppm).

| Technique | Predicted Chemical Shift (δ, ppm) | Rationale / Key Features |

| ¹H NMR | ~13.0 ppm (broad s, 1H): Indazole N-H~9.0-8.5 ppm (m, 3H): Protons ortho to pyridine N and indazole H-4~8.2-7.2 ppm (m, 5H): Remaining aromatic protons | The N-H proton is highly deshielded and often broadened by quadrupolar coupling and exchange. Protons adjacent to the electronegative nitrogen atoms will be furthest downfield. Specific assignments require 2D NMR. |

| ¹³C NMR | ~110-150 ppm: Aromatic carbons | Aromatic carbons in N-heterocycles appear in this characteristic range.[7] Carbons directly bonded to nitrogen atoms will have distinct chemical shifts. Quaternary carbons (like C-3a, C-5, C-7a, and C-3 of pyridine) will have lower intensity peaks. |

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound. For novel structures like this compound, high-resolution mass spectrometry (HRMS) is essential to provide a self-validating system; the measured mass must match the calculated exact mass to within a few parts per million (ppm) to confirm the elemental composition.

Expertise in Action: Choosing the Right Ionization Technique

The choice of ionization method dictates the information obtained.

-

Electron Ionization (EI): A hard ionization technique that provides extensive fragmentation. While useful for creating a reproducible fragmentation "fingerprint" for library matching, it may not show the molecular ion (M⁺) for some molecules.[8]

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar, nitrogen-containing molecules. It typically produces a protonated molecular ion, [M+H]⁺, which clearly establishes the molecular weight.[9] This is the preferred method for initial characterization.

For this compound, ESI is the superior choice for confirming molecular weight, while subsequent MS/MS (tandem mass spectrometry) on the [M+H]⁺ ion can be used to probe the structure through controlled fragmentation.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be high-purity (LC-MS grade) to minimize background ions.

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument). Operate in positive ion mode to generate the [M+H]⁺ ion.

-

Mass Analysis: Acquire the full scan spectrum. The instrument should be calibrated to ensure high mass accuracy.

-

Data Processing: Determine the monoisotopic mass of the most intense peak in the molecular ion cluster. Compare this experimental mass to the calculated exact mass of the protonated molecule (C₁₂H₁₀N₃⁺). The difference should be less than 5 ppm.

Interpreting the Data: Expected Mass and Fragmentation

The primary goal is to confirm the molecular formula. The fragmentation pattern, obtained via EI or MS/MS, provides structural clues. The bond between the two ring systems is a likely point of cleavage.

Caption: Predicted ESI-MS/MS fragmentation pathway.

| Analysis | Expected Result | Significance |

| Calculated Exact Mass | 195.0796 (for C₁₂H₉N₃) | Theoretical value based on molecular formula. |

| HRMS (ESI+) | m/z 196.0869 (for [C₁₂H₉N₃+H]⁺) | Experimental confirmation of the elemental composition. |

| Key Fragments (MS/MS) | m/z 117 (indazole), m/z 78 (pyridine) | Structural confirmation by identifying the core building blocks of the molecule.[8] |

Chapter 4: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10] It is particularly effective for identifying the N-H bond of the indazole and the characteristic vibrations of the aromatic rings.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR

ATR is the preferred method for solid samples as it requires minimal sample preparation.

-

Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty stage. This is a critical self-validating step to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Identify the key absorption bands and assign them to specific molecular vibrations.

Interpreting the Data: Characteristic Vibrational Modes

The FT-IR spectrum serves as a unique "chemical fingerprint."[10] For this compound, the key is to identify vibrations from the indazole N-H, the aromatic C-H bonds, and the C=C/C=N bonds within the heterocyclic rings.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality and Interpretation |

| N-H Stretch (Indazole) | ~3100-3300 (broad) | The N-H bond vibration is often broadened due to hydrogen bonding. Its presence is a key indicator of the 1H-indazole tautomer. |

| Aromatic C-H Stretch | ~3000-3100 | C-H bonds on sp² hybridized carbons absorb at slightly higher frequencies than those on sp³ carbons, clearly indicating the presence of aromatic rings.[6][11] |

| C=C and C=N Ring Stretch | ~1400-1600 | These absorptions are characteristic of aromatic and heteroaromatic ring systems. Multiple bands are expected due to the complex vibrations within the fused rings.[7][11] |

| C-H Out-of-Plane Bending | ~675-900 | The pattern of these strong bands in the "fingerprint region" can sometimes provide information about the substitution pattern on the aromatic rings.[11] |

Chapter 5: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for highly conjugated systems, like this compound, which contain multiple chromophores (the indazole and pyridine rings). The presence of these conjugated systems is a sure indication of an aromatic ring.[6][7]

Experimental Protocol: Solution UV-Vis

-

Solvent Selection: Choose a UV-transparent solvent such as ethanol, methanol, or acetonitrile. The choice is critical as the solvent can influence the position of absorption maxima.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. A concentration in the micromolar (µM) range is typical.

-

Blank Correction: Use a cuvette filled with the pure solvent to zero the spectrophotometer. This self-validating step ensures that any measured absorbance is due solely to the analyte.

-

Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan across the UV-Vis range (typically 200-400 nm). Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Interpreting the Data: Electronic Transitions

The UV-Vis spectrum is expected to show absorptions characteristic of both pyridine and indazole moieties. Pyridine itself shows absorption maxima around 254 nm.[12] Aromatic compounds generally exhibit an intense absorption near 205 nm and a less intense, structured band in the 255-275 nm range.[6][7] The extended conjugation in this compound will likely result in a complex spectrum with multiple bands in the 200-300 nm region.

| Transition Type | Expected λₘₐₓ (nm) | Interpretation |

| π → π | ~200-220 nm | High-energy transition characteristic of the aromatic systems. |

| π → π | ~250-280 nm | Lower-energy transition, often with fine structure, arising from the extended conjugated system of the combined indazole-pyridine structure.[6][13] |

| n → π* | >280 nm (weak) | Possible weak transition involving the non-bonding electrons on the nitrogen atoms. |

Conclusion

The spectroscopic characterization of this compound is a clear example of the power of a multi-technique analytical approach. By logically selecting experiments and understanding the causality behind instrumental parameters, we can build a comprehensive and self-validating data package. NMR defines the molecular backbone, HRMS confirms the elemental formula with high precision, FT-IR identifies the essential functional groups, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. Together, these techniques provide the unambiguous structural proof required for advancing novel compounds like this in research and development pipelines.

References

- Vertex AI Search. (2025). How to Interpret FTIR Results: A Beginner's Guide.

- ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.

- Iowa State University, et al. (n.d.).

- RSC Publishing. (n.d.). 13C Nuclear Magnetic Resonance Spectroscopy of Nitrogen Heterocycles. Part 4.

- BenchChem. (2025). High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites.

- University of California, Los Angeles. (n.d.).

- National Institutes of Health. (n.d.). 5-(1H-pyrrol-3-yl)-1H-indazole. PubChem.

- Chemistry LibreTexts. (2024). 15.

- OpenStax. (2023). 15.

- ESA-IPB. (n.d.).

- MDPI. (2023).

- Chem-Impex. (n.d.). This compound.

- MDPI. (2020).

- ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic....

- SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine.

- Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.

- ResearchGate. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.

- MDPI. (n.d.).

- MDPI. (n.d.). Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles.

- Supporting Inform

- PubMed Central. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS.

- Chem-Impex. (n.d.). 5-Pyridin-4-yl-1H-indazole.

- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- ResearchGate. (n.d.). a) UV–vis absorption spectra of 1H‐indazole (blue), 1‐methylindazole....

- ResearchGate. (n.d.). The absorption spectrum of (a) indole, (b) pyridine, and (c) benzene in....

- National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- RSC Publishing. (2018). Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. ias.ac.in [ias.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 8. researchgate.net [researchgate.net]

- 9. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azooptics.com [azooptics.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of 5-Pyridin-3-YL-1H-indazole Based Kinase Inhibitors

A Senior Application Scientist's Synthesis for Researchers and Drug Development Professionals

The 5-pyridin-3-yl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Its unique three-dimensional structure and hydrogen bonding capabilities allow it to effectively interact with the ATP-binding pockets of various kinases, which are critical regulators of cellular processes and prominent targets in oncology and other therapeutic areas. This guide provides an in-depth analysis of the mechanism of action of derivatives based on this core, with a primary focus on their well-documented role as inhibitors of Cyclin-Dependent Kinase 7 (CDK7).

The this compound Scaffold: A Foundation for Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, is a versatile scaffold found in numerous FDA-approved drugs.[1][2][3] Its bioisosteric relationship with indole allows it to mimic the natural purine core of ATP, facilitating its entry into the kinase active site. The addition of a pyridine ring at the 5-position enhances solubility and provides an additional vector for forming crucial interactions with amino acid residues, thereby improving potency and selectivity.[4] Specifically, the 1H-indazole-3-amine substructure has been identified as a highly effective "hinge-binding" fragment, anchoring the molecule to the kinase hinge region, a critical step for inhibitory activity.[5]

While this core has been utilized to develop inhibitors for a range of kinases including AKT, PLK4, and FGFR, this guide will concentrate on the most comprehensively characterized mechanism: the inhibition of the CDK7 signaling pathway by N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives.[4][6][7][8]

Primary Mechanism of Action: Potent and Selective Inhibition of CDK7

Recent research has successfully identified a series of N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivatives as highly potent and selective inhibitors of Cyclin-Dependent Kinase 7 (CDK7).[9][10] CDK7 is a pivotal enzyme that plays a dual role in regulating both the cell cycle and transcription, making it a high-value target in diseases characterized by uncontrolled cell proliferation, such as cancer and autosomal dominant polycystic kidney disease (ADPKD).[9][10]

The primary mechanism of action for these compounds is the competitive inhibition of CDK7 at the ATP-binding site. The indazole core, guided by the pyridine and benzamide appendages, occupies the active site, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

Molecular Interactions and Binding Mode

Structural analysis and molecular modeling suggest a specific binding orientation. The aminopyrazole moiety of the indazole core is predicted to form hydrogen bonds with the hinge region of the kinase, a common interaction mode for kinase inhibitors. The pyridine ring can engage in additional interactions, while the benzamide portion can be modified to optimize contacts within the binding pocket, enhancing both potency and selectivity. This rational design approach has led to the discovery of compounds with significant inhibitory power.

Quantitative Potency and Selectivity

The effectiveness of these inhibitors has been quantified through rigorous enzymatic assays. The optimized compound from a key study, designated "B2," demonstrated exceptional potency against CDK7.

| Compound | Target | IC50 Value | Selectivity Profile |

| B2 Derivative | CDK7 | 4 nM | High selectivity over other CDKs |

Table 1: In vitro inhibitory activity of a representative N-(5-(pyridin-3-yl)-1H-indazol-3-yl)benzamide derivative against CDK7.[9][10]

This low nanomolar IC50 value indicates a very strong interaction between the inhibitor and its target enzyme. Furthermore, its high selectivity is crucial for minimizing off-target effects and potential toxicity, a key consideration in drug development.

Downstream Signaling Consequences

By inhibiting CDK7, these compounds disrupt two major cellular processes:

-

Cell Cycle Progression: CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is responsible for activating other CDKs, such as CDK1, CDK2, CDK4, and CDK6, that drive the cell cycle through its various phases. Inhibition of CDK7 leads to a halt in this activation cascade, resulting in cell cycle arrest.

-

Transcription Regulation: CDK7 is also a subunit of the general transcription factor TFIIH. It phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II), a critical step for the initiation and elongation of transcription of many genes, including oncogenes. Inhibiting CDK7 leads to a broad suppression of transcription, particularly of genes with high transcriptional turnover, which are often essential for the survival of cancer cells.

In the context of ADPKD, studies have shown that treatment with a potent CDK7 inhibitor from this class led to the significant downregulation of the protein expression of AMPD3 in the cyst-lining epithelial cells.[9][10]

Below is a diagram illustrating the central role of CDK7 and the inhibitory effect of the this compound derivatives.

Experimental Validation Protocols

The elucidation of this mechanism of action relies on a suite of well-established biochemical and cell-based assays. For researchers aiming to validate or build upon these findings, the following experimental workflows are fundamental.

Workflow for Assessing Kinase Inhibition

This workflow outlines the steps to determine the in vitro potency of a test compound against its target kinase.

Step-by-Step Kinase Activity Assay Protocol

This protocol provides a generalized method for measuring the IC50 value of a this compound derivative against CDK7.

-

Reagent Preparation:

-

Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

-

Dilute recombinant human CDK7/Cyclin H/MNAT1 enzyme to a 2X working concentration in assay buffer.

-

Prepare a 2X substrate/ATP mix containing a suitable peptide substrate and ATP at the desired concentration (often at the Km value for ATP).

-

-

Compound Plating:

-

Perform a serial dilution of the test compound (e.g., starting from 100 µM) in 100% DMSO.

-

Transfer a small volume (e.g., 1 µL) of the diluted compound into the wells of a 384-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Kinase Reaction:

-

Add the 2X enzyme solution to the wells containing the compound and incubate for 15-20 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the 2X substrate/ATP mix.

-

-

Incubation:

-

Incubate the reaction plate at 30°C for a predetermined time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).

-

Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™, LanthaScreen™, or filter-binding assays with radiolabeled ATP.

-

-

Data Analysis:

-

Normalize the data using the positive and negative controls.

-

Plot the percentage of kinase activity inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Conclusion and Future Directions

The this compound scaffold is a validated and powerful core for the development of kinase inhibitors. The detailed characterization of its derivatives as potent and selective CDK7 inhibitors provides a clear mechanism of action: disruption of cell cycle and transcriptional regulation through ATP-competitive binding. The success of this scaffold against CDK7 underscores its potential for developing inhibitors against other kinases implicated in human disease. Future research will likely focus on further optimizing the scaffold to enhance drug-like properties, improve selectivity profiles, and explore its therapeutic utility across a wider range of indications.

References

- Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for the Treatment of Autosomal Dominant Polycystic Kidney Disease.

- Discovery of Novel N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide Derivatives as Potent Cyclin-Dependent Kinase 7 Inhibitors for - American Chemical Society. American Chemical Society.

- This compound - Chem-Impex. Chem-Impex.

- Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.

- Indazole From Natural Resources And Biological Activity.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Publishing.

- Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.

- Indazole – an emerging privileged scaffold: synthesis and its biological significance.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

- Synthesis of 1H-Indazoles via Silver(I)

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ias.ac.in [ias.ac.in]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Biological Targets of 5-Pyridin-3-YL-1H-indazole

Introduction

5-Pyridin-3-YL-1H-indazole is a heterocyclic small molecule featuring an indazole core linked to a pyridine ring. This structural motif is a cornerstone in medicinal chemistry, recognized for its role as a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] The indazole ring system, a bicyclic aromatic structure composed of a benzene ring fused to a pyrazole ring, is present in numerous FDA-approved drugs, particularly kinase inhibitors.[3][4] The addition of a pyridine ring enhances the molecule's pharmacological potential, making this compound and its derivatives subjects of significant interest in the development of novel therapeutics for conditions such as cancer and neurological disorders.[5][6]

This technical guide provides a comprehensive overview of the known and putative biological targets of this compound, with a primary focus on its activity as a kinase inhibitor. We will delve into the specifics of its interactions with the TAM family of receptor tyrosine kinases, detail the downstream signaling pathways affected, and provide validated experimental protocols for target identification and validation.

Primary Biological Targets: The TAM Family of Receptor Tyrosine Kinases

The principal biological targets of this compound and its analogs are members of the TAM family of receptor tyrosine kinases (RTKs) . This family consists of three key members: TYRO3 , AXL , and MERTK .[7][8] These kinases are crucial regulators of a multitude of cellular processes, including cell proliferation, survival, migration, and immune response modulation.[9][10] Dysregulation of TAM kinase signaling is strongly implicated in the progression of various cancers, where it contributes to tumor growth, metastasis, and the development of resistance to therapies.[10][11][12]

The indazole scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors.[13] this compound derivatives are designed to fit into the ATP-binding pocket of these kinases, thereby preventing the phosphorylation of downstream substrates and inhibiting their signaling activity.

AXL (AXL Receptor Tyrosine Kinase)

AXL is perhaps the most extensively studied target for this class of compounds. Overexpression of AXL is a common feature in many aggressive cancers and is associated with a poor prognosis.[14][15] AXL signaling promotes cancer progression through several mechanisms, including the activation of downstream pathways like PI3K/AKT and MAPK/ERK, which drive cell survival and proliferation.[14][16] Furthermore, AXL plays a significant role in the epithelial-to-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[14]

Inhibitors based on the this compound scaffold have demonstrated potent and selective inhibition of AXL kinase activity.[15][17] By blocking the ATP-binding site, these inhibitors prevent AXL autophosphorylation and subsequent signal transduction, leading to a reduction in tumor growth and metastasis.[16][17]

MERTK (Mer Tyrosine Kinase)

MERTK is another critical member of the TAM family, with essential roles in immune regulation and platelet aggregation.[7][18] In the context of cancer, MERTK signaling can suppress the innate immune response within the tumor microenvironment, allowing cancer cells to evade immune surveillance.[10][19] Consequently, MERTK inhibitors are being investigated not only for their direct anti-tumor effects but also for their potential to enhance the efficacy of cancer immunotherapies.[19][20]